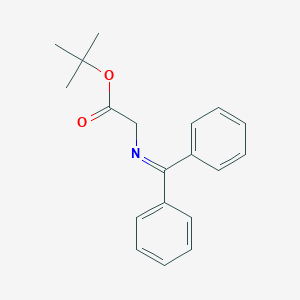

N-(Diphenylmethylene)glycine tert-butyl ester

概述

准备方法

合成路线和反应条件

PF 3654746 的合成涉及多个步骤,通常从制备关键中间体开始。该过程通常包括烷基化、还原和环化等反应。有关合成路线和反应条件的具体细节属于专有信息,可能因制造商而异。

工业生产方法

PF 3654746 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程将包括严格的质量控制措施,以符合药品标准。

化学反应分析

反应类型

PF 3654746 会发生各种化学反应,包括:

氧化: 这种反应可以改变分子上的官能团,可能会改变其活性。

还原: 还原反应可用于将酮或醛转化为醇。

取代: 这包括亲核和亲电取代反应,这些反应可以在分子中引入不同的官能团。

常用试剂和条件

氧化: 常用的试剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化锂铝经常被使用。

取代: 卤素和烷基化剂等试剂很常见。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇。

科学研究应用

Chemical Properties and Structure

- IUPAC Name : tert-butyl 2-(benzhydrylideneamino)acetate

- Molecular Formula : C19H21NO2

- CAS Number : 81477-94-3

- Melting Point : 113°C to 115°C

- Solubility : Insoluble in water

Applications in Organic Synthesis

N-(Diphenylmethylene)glycine tert-butyl ester serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Amino Acid Synthesis : This compound is utilized as a glycine equivalent in the enantioselective synthesis of α-amino acids. Its structure allows for the formation of diverse derivatives that are crucial in drug development and biochemical research .

- Synthesis of β-Hydroxy-α-amino Esters : Research has demonstrated its effectiveness as a donor partner in aldol reactions, yielding β-hydroxy-α-amino esters with high diastereoselectivity and enantiomeric excess. For instance, reactions involving this compound with isobutyraldehyde resulted in products with yields up to 87% and enantiomeric excesses of 91% .

- Macrolactam Antibiotics : The compound has been implicated in the synthesis of macrolactam portions of ansamycin antibiotics, showcasing its utility in pharmaceutical chemistry .

Applications in Biological Research

This compound is also recognized for its applications in biological sciences:

- Dyes for Biological Research : It serves as a useful dye, facilitating various biological assays and histological studies. This application is particularly valuable in visualizing cellular structures and processes .

- Drug Development : Its derivatives are explored for potential therapeutic applications, including as inhibitors for specific enzymes involved in disease processes. The ability to modify the structure allows researchers to tailor compounds for enhanced biological activity .

Case Study 1: Enantioselective Synthesis

A study conducted on the aldol reaction between this compound and different aldehydes illustrated its effectiveness as a chiral building block. The optimized conditions yielded high diastereoselectivity (dr >10:1) and substantial enantiomeric excess, demonstrating its potential for producing complex molecules with specific stereochemical configurations .

Case Study 2: Synthesis of Macrolactams

Research highlighted the role of this compound in synthesizing key intermediates for macrolactam antibiotics. The compound's ability to act as a versatile building block facilitated the development of new antibiotic candidates, emphasizing its importance in medicinal chemistry .

Summary Table of Applications

| Application Area | Specific Use | Key Outcomes/Findings |

|---|---|---|

| Organic Synthesis | Glycine equivalent for α-amino acids | High yields and enantiomeric excess in aldol reactions |

| Pharmaceutical Chemistry | Intermediates for macrolactam antibiotics | Development of new antibiotic candidates |

| Biological Research | Dyes for assays | Useful in histological studies |

作用机制

PF 3654746 通过选择性结合并拮抗组胺 H3 受体发挥其作用。这种相互作用抑制了组胺的作用,组胺是一种参与各种生理过程的神经递质。 通过阻断这些受体,PF 3654746 可以减轻过敏反应的症状并改善阿尔茨海默病等疾病的认知功能 .

相似化合物的比较

类似化合物

硫代哌酰胺: 另一种具有类似应用的组胺 H3 受体拮抗剂。

克洛苯丙哌: 以其对组胺 H3 受体的亲和力高而闻名。

A-349821: 一种选择性组胺 H3 受体拮抗剂,被研究用于认知增强。

独特性

PF 3654746 因其高脑部渗透性和对组胺 H3 受体的选择性而脱颖而出。 这使其在靶向中枢神经系统疾病和过敏性疾病方面特别有效 .

生物活性

N-(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-94-3) is a compound that has garnered attention for its diverse biological activities and applications in research. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- Melting Point : 113°C to 115°C

- Solubility : Insoluble in water

This compound functions primarily as an intermediate in organic synthesis and has been utilized as a fluorescent dye in biological research. Its structure allows it to interact with various biological targets, influencing several cellular processes:

- Cell Cycle Regulation : The compound has shown potential in modulating cell cycle progression, making it a candidate for studies related to cancer biology.

- Apoptosis Induction : Research indicates that it may play a role in inducing apoptosis in specific cancer cell lines, thus contributing to its potential as an anticancer agent .

- Neuronal Signaling : It interacts with neuronal pathways, suggesting implications for neuropharmacology and the treatment of neurological disorders .

Applications in Research

This compound is employed across various fields, including:

- Organic Synthesis : Used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Fluorescent Dye : It is utilized in diagnostic assays and histology due to its fluorescent properties.

- Biological Research : Investigated for its roles in apoptosis, cell signaling, and as a potential therapeutic agent against infections and cancers .

Biological Activity Data Table

| Activity Type | Details |

|---|---|

| Apoptosis | Induces apoptosis in cancer cell lines |

| Cell Cycle | Modulates cell cycle progression |

| Neuronal Signaling | Influences neuronal pathways |

| Anti-infection | Potential activity against viral and bacterial infections |

Case Studies

-

Apoptosis Induction Study :

- In a study evaluating the effects of this compound on breast cancer cells, it was found to significantly increase apoptosis markers. The study utilized flow cytometry to analyze cell viability and apoptosis rates, demonstrating a dose-dependent response.

-

Neuronal Pathway Interaction :

- Another study explored the compound's interaction with G-protein coupled receptors (GPCRs), indicating that it may modulate neurotransmitter release. This opens avenues for further research into its potential use in treating neurodegenerative diseases.

-

Fluorescent Applications :

- As a fluorescent dye, this compound has been used in various diagnostic assays. Its fluorescence properties were characterized using spectroscopic methods, confirming its utility in visualizing cellular components.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-(Diphenylmethylene)glycine tert-butyl ester, and how are reaction conditions optimized?

The compound is commonly synthesized via alkylation or aldol condensation. For example, asymmetric alkylation with β-aryl enones under dual N-spiro ammonium salt catalysis achieves high enantioselectivity (up to 98% yield) . Optimization involves:

- Catalyst loading (e.g., 1 mol% for conjugate additions) .

- Temperature control (e.g., -78°C for stereoselective aldol reactions) .

- Solvent selection (e.g., THF for phase-transfer alkylation with [^11C]-labeled alkyl halides) .

Purification often employs column chromatography or crystallization (melting point: 114–115°C) .

Q. How is this compound utilized in the synthesis of α-amino acid derivatives?

The compound serves as a glycine equivalent in stereoselective alkylations. For instance:

- Reaction with alkyl bromides (e.g., [^11C]CH3CH2CH2CH2I) yields radiolabeled norleucine (10% RCY) after acidic hydrolysis .

- Corey-Lygo alkylation with complex electrophiles (e.g., bromoarenes) enables access to unnatural amino acids like (-)-quinocarcin intermediates .

Key steps include deprotection of the tert-butyl ester and imine hydrolysis .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

- 1H NMR : Validates structural integrity (e.g., imine proton at δ ~8.5 ppm) .

- HPLC : Confirms purity (>99.9%) and monitors reaction progress .

- Melting Point Analysis : Verifies crystallinity (114–115°C) .

- Mass Spectrometry : Used in radiosynthesis to confirm isotopic labeling .

Advanced Research Questions

Q. How does this compound facilitate stereoselective synthesis, and what factors influence enantiomeric excess (ee)?

The compound’s rigid imine group directs facial selectivity in aldol/alkylation reactions. For example:

- ZnCl2-catalyzed aldol condensation with aromatic aldehydes favors threo-diastereomers (>80% de) via chelation control .

- Chiral catalysts (e.g., (R)-(S)-JOSIPHOS) achieve >90% ee in Cu(I)-catalyzed asymmetric alkylations .

Solvent polarity and temperature (-20°C to -78°C) critically impact transition-state stabilization .

Q. What strategies improve catalytic efficiency in reactions involving this compound?

- Heterogeneous Catalysis : Chiral cationic porous organic polymers (e.g., CC-NSANaph-HCP@Br) enable recyclable, metal-free alkylation with alkyl bromides (up to 95% yield, 5 cycles without loss) .

- Phase-Transfer Catalysis : Quaternary ammonium salts enhance reaction rates in biphasic systems .

- Microwave Assistance : Reduces reaction times in multi-step sequences (e.g., one-pot pyrrole synthesis) .

Q. How is this compound applied in polymer science and materials chemistry?

- Peptoid Synthesis : Serves as a precursor for N-substituted glycine NCAs (e.g., tBuO2Pr-NCA), polymerized controllably (Đ < 1.2) to yield pH-responsive polyacids after tert-butyl deprotection .

- Chiral Polymers : Participates in tetrahydrofuranyl dimerizations to form backbone-chiral quaternary ammonium polymers for enantioselective membranes .

Q. What challenges arise in scaling up reactions with this compound, and how are they addressed?

- Solvent Sustainability : Substitution of traditional solvents (e.g., DMF) with green alternatives (diethyl carbonate, 2-MeTHF) maintains yields (>80%) in one-pot amidine syntheses .

- Radiolabeling Scalability : Automated modules optimize [^11C]-labeling for PET tracers, reducing synthesis time to <100 min .

- Purification : Switch from column chromatography to crystallization improves throughput (e.g., using hexane/EtOAc) .

Q. How do structural modifications of this compound impact its reactivity and application scope?

- Ester Variation : Ethyl esters (e.g., N-(Diphenylmethylene)glycine ethyl ester) exhibit lower steric hindrance, favoring faster alkylation but reduced enantioselectivity .

- Imine Substitution : Replacing diphenylmethylene with methylphenyl groups alters electronic effects, impacting aldol regioselectivity .

Q. Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Storage : 4°C in airtight, light-protected containers; avoid prolonged exposure to moisture .

- Decomposition Risks : Thermal degradation above 195°C releases CO/CO2; use inert atmospheres for high-temperature reactions .

- Waste Disposal : Follow EPA guidelines for halogenated byproducts (e.g., alkyl bromides) .

Q. How can researchers resolve contradictions in reported catalytic systems or yields?

属性

IUPAC Name |

tert-butyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHDPXQDVKNPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350810 | |

| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81477-94-3 | |

| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。